Benzylidene isopropylidene acetone
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Overview
Description
Benzylidene isopropylidene acetone is a compound that features both benzylidene and isopropylidene groups. It is commonly used in organic synthesis, particularly in carbohydrate chemistry, due to its ability to form stable cyclic acetals and ketals. These properties make it valuable for protecting hydroxyl groups during various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylidene isopropylidene acetone can be synthesized through the condensation of diols with carbonyl compounds such as acetone and benzaldehyde. This reaction typically requires acidic conditions, often using catalysts like sulfuric acid or p-toluenesulfonic acid . The reaction proceeds through the formation of hemiacetals, which then cyclize to form the desired acetal or ketal.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Benzylidene isopropylidene acetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzylidene or isopropylidene groups are replaced by other functional groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzylidene isopropylidene acetone has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in carbohydrate synthesis, allowing selective reactions on other parts of the molecule
Biology: It aids in the study of glycosylation processes and the synthesis of glycosides.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is used in the production of fine chemicals, flavors, and fragrances .
Mechanism of Action
The mechanism of action of benzylidene isopropylidene acetone involves the formation of cyclic acetals or ketals through the reaction of diols with carbonyl compounds. This process stabilizes the hydroxyl groups, preventing them from participating in unwanted side reactions. The formation of these cyclic structures is facilitated by acidic catalysts, which protonate the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups .
Comparison with Similar Compounds
Isopropylidene Acetone: Forms five-membered cyclic acetals.
Benzylidene Acetone: Forms six-membered cyclic acetals.
Cyclohexylidene Acetone: Occasionally used as an alternative to benzylidene acetone
Uniqueness: Benzylidene isopropylidene acetone is unique due to its ability to form both five- and six-membered cyclic structures, providing versatility in protecting different hydroxyl groups. This dual functionality makes it particularly valuable in complex synthetic routes where selective protection is crucial .
Properties
CAS No. |
55901-61-6 |
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Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-methyl-1-phenylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C13H14O/c1-11(2)10-13(14)9-8-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
OGKKCSAGHUIPND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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